molecular formula C18H14ClFN4O2 B5408363 N-(3-chloro-4-fluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea

N-(3-chloro-4-fluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea

Katalognummer: B5408363
Molekulargewicht: 372.8 g/mol
InChI-Schlüssel: ZNTPZJLRFYHFGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chloro-4-fluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CFTRinh-172 and has been found to have potential therapeutic effects in the treatment of cystic fibrosis.

Wirkmechanismus

The mechanism of action of CFTRinh-172 involves the inhibition of CFTR activity. CFTR is a protein that regulates chloride and bicarbonate transport across cell membranes. In individuals with cystic fibrosis, mutations in the CFTR gene result in defective CFTR protein, which leads to impaired chloride transport and increased mucus viscosity in the lungs. CFTRinh-172 binds to a specific site on the CFTR protein, which inhibits its activity and improves chloride transport and reduces mucus viscosity.
Biochemical and Physiological Effects:
CFTRinh-172 has been found to have several biochemical and physiological effects. In vitro studies have shown that CFTRinh-172 inhibits CFTR activity in a dose-dependent manner. In vivo studies have shown that CFTRinh-172 improves chloride transport and reduces mucus viscosity in the lungs of cystic fibrosis patients. CFTRinh-172 has also been found to have anti-inflammatory effects and reduce bacterial load in the lungs of cystic fibrosis patients.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of CFTRinh-172 is its specificity for the CFTR protein. CFTRinh-172 has been found to inhibit CFTR activity without affecting other ion channels or transporters. This specificity makes CFTRinh-172 a valuable tool for studying the role of CFTR in various biological processes. One of the limitations of CFTRinh-172 is its potential toxicity. High doses of CFTRinh-172 have been found to be toxic to cells in vitro, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on CFTRinh-172. One area of research is the development of more potent and selective CFTR inhibitors. Another area of research is the identification of new therapeutic targets for CFTRinh-172. CFTRinh-172 has been found to have anti-inflammatory effects and reduce bacterial load in the lungs of cystic fibrosis patients, which suggests that it may have potential applications in the treatment of other respiratory diseases. Finally, more research is needed to fully understand the biochemical and physiological effects of CFTRinh-172 and its potential applications in scientific research.

Synthesemethoden

The synthesis method of CFTRinh-172 involves a series of chemical reactions. The starting materials for the synthesis include 3-chloro-4-fluoroaniline and 4-(6-methyl-3-pyridazinyl)phenol. These two compounds are reacted together in the presence of a base and a coupling agent to form the intermediate product, 4-(6-methyl-3-pyridazinyl)phenyl carbamate. This intermediate product is then reacted with 3-chloro-4-fluorobenzoyl chloride in the presence of a base to form the final product, CFTRinh-172.

Wissenschaftliche Forschungsanwendungen

CFTRinh-172 has been studied for its potential applications in scientific research. One of the main areas of research has been in the treatment of cystic fibrosis. CFTRinh-172 has been found to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in individuals with cystic fibrosis. Inhibition of CFTR activity by CFTRinh-172 has been shown to improve chloride transport and reduce mucus viscosity in the lungs of cystic fibrosis patients.

Eigenschaften

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4O2/c1-11-2-9-17(24-23-11)26-14-6-3-12(4-7-14)21-18(25)22-13-5-8-16(20)15(19)10-13/h2-10H,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTPZJLRFYHFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.